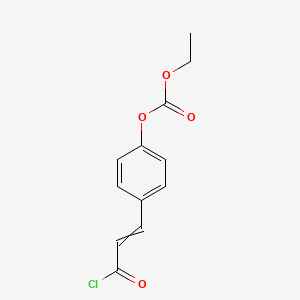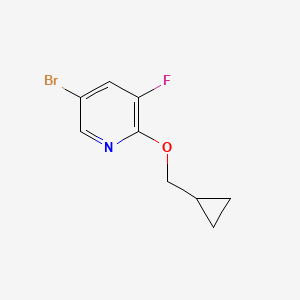
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid is a complex organic compound that features a quinoline and benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the benzimidazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various hydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid
- (1,4-dimethyl-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid
- 2-(2-oxo-1,2-dihydro-3-quinolinyl)benzoic acid
Uniqueness
What sets (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid apart is its dual quinoline and benzimidazole structure, which may confer unique biological activities and chemical properties not found in similar compounds. This dual structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C17H11N3O3 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
2-(2-oxo-1H-quinolin-3-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H11N3O3/c21-16-11(7-9-3-1-2-4-12(9)20-16)15-18-13-6-5-10(17(22)23)8-14(13)19-15/h1-8H,(H,18,19)(H,20,21)(H,22,23) |
InChI-Schlüssel |
ZLCLLIXJBMPGRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![ethyl (3R)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8573385.png)


